9-Methyl-2-(Methylamino)-1h-Purin-6-One
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Overview
Description
9-Methyl-2-(methylamino)-1H-purin-6(9H)-one is a chemical compound belonging to the purine family It is structurally related to xanthines, which are known for their biological activity, particularly in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-(methylamino)-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method is the methylation of 2-amino-6-chloropurine, followed by the introduction of a methylamino group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-(methylamino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Scientific Research Applications
9-Methyl-2-(methylamino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 9-Methyl-2-(methylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator properties.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant effects.
Uniqueness
9-Methyl-2-(methylamino)-1H-purin-6(9H)-one is unique due to its specific structural modifications, which confer distinct biological activities and potential applications. Its methylamino group, in particular, differentiates it from other xanthine derivatives and may contribute to its unique mechanism of action and therapeutic potential.
Properties
CAS No. |
67349-31-9 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
9-methyl-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11,13) |
InChI Key |
VUUPVSDSPZJFFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C |
Origin of Product |
United States |
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